molecular formula C18H20BrN3O2S2 B4355334 5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

Cat. No.: B4355334
M. Wt: 454.4 g/mol
InChI Key: YNRLJRWCCKPJQL-UHFFFAOYSA-N
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Description

5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, a phenylethyl group, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the core thiophene structure, followed by the introduction of the bromine atom and the subsequent attachment of the pyrazole and phenylethyl groups. Common synthetic routes include:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The brominated thiophene is then reacted with sulfonamide precursors to form the thiophenesulfonamide structure.

    Pyrazole Attachment: The pyrazole ring is introduced through a nucleophilic substitution reaction, often using pyrazole derivatives and appropriate catalysts.

    Phenylethyl Group Addition: The final step involves the addition of the phenylethyl group, typically through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)-2-thiophenesulfonamide
  • 5-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)-2-thiophenesulfonamide
  • 5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-methylphenyl)-2-thiophenesulfonamide

Uniqueness

5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S2/c1-2-22-16(10-12-20-22)14-21(13-11-15-6-4-3-5-7-15)26(23,24)18-9-8-17(19)25-18/h3-10,12H,2,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRLJRWCCKPJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 5
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 6
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5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

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